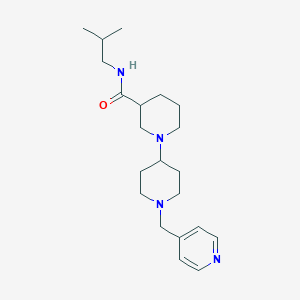

![molecular formula C16H13N5O B6004313 2,9-dimethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6004313.png)

2,9-dimethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2,9-dimethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one” belongs to a class of organic compounds known as heterocyclic compounds, which contain one or more rings of atoms where at least one atom is not a carbon atom. This particular compound contains several nitrogen atoms and a phenyl group, which is a ring of six carbon atoms attached to the rest of the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo and pyrido rings, followed by the introduction of the triazinone ring. The methyl and phenyl groups would likely be introduced in later steps .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo, pyrido, and triazinone rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

As a heterocyclic compound, “this compound” would likely undergo a variety of chemical reactions. The presence of nitrogen atoms in the rings could make the compound a potential nucleophile, capable of donating a pair of electrons to form a new bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. As a heterocyclic compound, it would likely have a relatively high melting point and be soluble in organic solvents .Mécanisme D'action

Target of Action

The primary target of 2,9-dimethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

This compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle progression . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 , which is crucial for its inhibitory activity.

Biochemical Pathways

By inhibiting CDK2, the compound affects the cell cycle progression pathway . This disruption can lead to the arrest of the cell cycle, preventing the proliferation of cancer cells .

Pharmacokinetics

These properties help predict the structure requirement for the observed antitumor activity .

Result of Action

The compound’s action results in significant alterations in cell cycle progression, in addition to inducing apoptosis within HCT cells . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2,9-dimethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is its specificity for JMJD3, which allows for the selective inhibition of this histone demethylase without affecting other cellular processes. This specificity makes this compound a valuable tool for studying the role of JMJD3 in biological processes. However, this compound also has limitations as a research tool. It can be difficult to achieve sufficient inhibition of JMJD3 in certain cell types, and off-target effects can occur at high concentrations. Additionally, the effects of this compound can be context-dependent, making it important to carefully consider the biological system being studied.

Orientations Futures

There are several potential future directions for research involving 2,9-dimethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one. One area of interest is the development of more potent and selective inhibitors of JMJD3. Additionally, this compound and other JMJD3 inhibitors may have therapeutic potential for the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the biological effects of JMJD3 inhibition and the potential clinical applications of this compound.

Méthodes De Synthèse

The synthesis of 2,9-dimethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves several steps. First, 2,9-dimethylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is reacted with phenylacetic acid to form this compound. This intermediate is then reacted with oxalyl chloride and dimethylformamide to form the acid chloride derivative. Finally, the acid chloride derivative is reacted with 2,3-dimethyl-1H-indole-5-carboxylic acid to form this compound.

Applications De Recherche Scientifique

2,9-dimethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has been used in a variety of scientific research applications, particularly in the field of epigenetics. It has been shown to selectively inhibit the activity of JMJD3, a histone demethylase that plays a role in the regulation of gene expression. By inhibiting JMJD3, this compound can prevent the demethylation of specific histone residues, leading to changes in gene expression and cellular function. This compound has been used to study the role of JMJD3 in a variety of biological processes, including inflammation, cancer, and stem cell differentiation.

Analyse Biochimique

Cellular Effects

In terms of cellular effects, compounds similar to 2,9-dimethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one have shown significant cytotoxic activities against various cell lines . They have been found to inhibit the growth of cell lines such as MCF-7 and HCT-116 .

Molecular Mechanism

Similar compounds have been found to inhibit CDK2, suggesting that they may exert their effects at the molecular level by binding to this enzyme and inhibiting its activity .

Propriétés

IUPAC Name |

4,13-dimethyl-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O/c1-9-8-17-16(22)13-14(9)21-15(19-18-13)12(10(2)20-21)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCDRSGLAJVYHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C2=C1N3C(=C(C(=N3)C)C4=CC=CC=C4)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(3-isoxazolylmethyl)-2-methoxyethanamine](/img/structure/B6004234.png)

![1-(4-chlorobenzyl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6004238.png)

![3-(1,3-benzodioxol-5-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-phenylpropanamide](/img/structure/B6004246.png)

![5-methyl-3-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6004253.png)

![{3-(2-fluorobenzyl)-1-[4-(trifluoromethyl)benzoyl]-3-piperidinyl}methanol](/img/structure/B6004254.png)

![N'-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6004260.png)

![6-hydroxy-3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B6004276.png)

![ethyl 2-[(2,4,5-trimethoxybenzoyl)amino]-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate](/img/structure/B6004277.png)

![3-({[4-(3-bromophenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6004280.png)

![2-(dimethylamino)-2-(3-methylphenyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B6004281.png)

![2-{[4-ethyl-5-(5-ethyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6004293.png)

![3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]propanamide](/img/structure/B6004300.png)

![5-[2-(2-aminoethyl)morpholin-4-yl]-2-[(3,5-dimethylisoxazol-4-yl)methyl]pyridazin-3(2H)-one](/img/structure/B6004310.png)